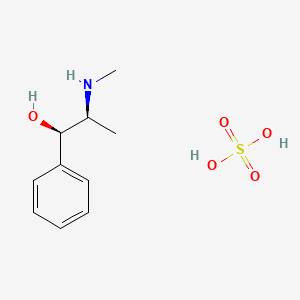
alpha-(1-(Methylamino)ethyl)benzyl alcohol hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(1-(Methylamino)ethyl)benzyl alcohol hydrogen sulfate is a chemical compound with the molecular formula C10H15NO4S. It is a derivative of benzyl alcohol, where the hydroxyl group is substituted with a sulfate group, and the benzyl ring is substituted with a methylaminoethyl group. This compound is known for its diverse applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(1-(Methylamino)ethyl)benzyl alcohol hydrogen sulfate typically involves the reaction of benzyl alcohol with methylamine and ethylene oxide, followed by sulfonation with sulfuric acid. The reaction conditions include:
Temperature: The reaction is usually carried out at a temperature range of 50-70°C.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.
Solvents: Solvents like methanol or ethanol are often employed to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to ensure high yield and purity. The process includes:
Reactant Mixing: Continuous mixing of benzyl alcohol, methylamine, and ethylene oxide.
Sulfonation: Addition of sulfuric acid to the reaction mixture under controlled temperature and pressure.
Purification: The product is purified through distillation or crystallization to remove impurities and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(1-(Methylamino)ethyl)benzyl alcohol hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the sulfate group back to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the methylamino group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation Products: Benzyl ketones or benzyl carboxylic acids.
Reduction Products: Benzyl alcohol derivatives.
Substitution Products: Halogenated benzyl compounds.
Aplicaciones Científicas De Investigación
Alpha-(1-(Methylamino)ethyl)benzyl alcohol hydrogen sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals, surfactants, and polymers.
Mecanismo De Acción
The mechanism of action of alpha-(1-(Methylamino)ethyl)benzyl alcohol hydrogen sulfate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in neurotransmission and metabolic pathways.
Pathways: It modulates the activity of enzymes such as monoamine oxidase and acetylcholinesterase, affecting neurotransmitter levels and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ephedrine: A similar compound with a methylamino group and hydroxyl group on the benzyl ring.
Pseudoephedrine: An isomer of ephedrine with similar pharmacological properties.
Oxilofrine: A compound with a hydroxyl group and methylamino group, used as a stimulant.
Uniqueness
Alpha-(1-(Methylamino)ethyl)benzyl alcohol hydrogen sulfate is unique due to its sulfate group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific industrial and research applications where sulfate functionality is required.
Propiedades
Número CAS |
73986-87-5 |
|---|---|
Fórmula molecular |
C10H17NO5S |
Peso molecular |
263.31 g/mol |
Nombre IUPAC |
(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;sulfuric acid |
InChI |
InChI=1S/C10H15NO.H2O4S/c1-8(11-2)10(12)9-6-4-3-5-7-9;1-5(2,3)4/h3-8,10-12H,1-2H3;(H2,1,2,3,4)/t8-,10-;/m0./s1 |
Clave InChI |
XVPDSDYVNYOVMP-GNAZCLTHSA-N |
SMILES isomérico |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NC.OS(=O)(=O)O |
SMILES canónico |
CC(C(C1=CC=CC=C1)O)NC.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















